Product packaging for 1-Ethoxy-2-butoxybenzene(Cat. No.:)

1-Ethoxy-2-butoxybenzene

Cat. No.: B8340057
M. Wt: 194.27 g/mol
InChI Key: FJXRCFKJGXPJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2-butoxybenzene is an alkoxybenzene derivative of interest in chemical ecology and pest management research. Compounds of this structural class are frequently investigated as semiochemicals or as components in complex attractant or inhibitory blends for insect behavior modulation . As a mixed alkyl ether, it serves as a chemical intermediate for synthesizing more complex structures, such as those used in material science and liquid crystal applications . Researchers can utilize this chemical to study its effects on insect olfaction and its potential to disrupt mating or feeding patterns in controlled environments . Its mechanism of action is believed to involve interaction with insect olfactory receptors, potentially acting as an attractant, repellent, or antagonist, depending on the specific biological system . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B8340057 1-Ethoxy-2-butoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-butoxy-2-ethoxybenzene

InChI

InChI=1S/C12H18O2/c1-3-5-10-14-12-9-7-6-8-11(12)13-4-2/h6-9H,3-5,10H2,1-2H3

InChI Key

FJXRCFKJGXPJGE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1OCC

Origin of Product

United States

Mechanistic Investigations and Reactivity of 1 Ethoxy 2 Butoxybenzene and Derivatives

Electrophilic Aromatic Substitution Pathways on Aryl Ethers

Electrophilic aromatic substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. In the case of aryl ethers, the alkoxy group (-OR) significantly influences the reaction's rate and regioselectivity. The oxygen atom's lone pairs can be donated to the aromatic π-system through resonance, which enriches the electron density of the benzene (B151609) ring. This effect, known as a positive mesomeric effect (+M), makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Consequently, alkoxy groups are classified as activating substituents.

This resonance-based electron donation preferentially increases the electron density at the ortho and para positions relative to the meta position. As a result, alkoxy groups are strong ortho, para-directors, guiding incoming electrophiles to these positions. youtube.com The stability of the intermediate carbocation (the sigma complex or arenium ion) is highest when the electrophile adds to the ortho or para position, as this allows for an additional resonance structure where the positive charge is delocalized onto the ether's oxygen atom. youtube.com

For a disubstituted benzene like 1-ethoxy-2-butoxybenzene, both the ethoxy and butoxy groups are activating ortho, para-directors. Their directing influences must be considered together to predict the outcome of an electrophilic substitution reaction. msu.edulibretexts.org The two alkoxy groups are located at adjacent positions (an ortho relationship), leading to a cooperative or reinforcing effect on certain positions of the ring. msu.edu

The possible sites for electrophilic attack are positions 3, 4, 5, and 6.

Position 3: Ortho to both the ethoxy and butoxy groups.

Position 4: Para to the ethoxy group and meta to the butoxy group.

Position 5: Para to the butoxy group and meta to the ethoxy group.

Position 6: Ortho to the ethoxy group and meta to the butoxy group.

When multiple activating groups are present, the most powerful activating group generally directs the substitution. masterorganicchemistry.com However, since both ethoxy and butoxy groups have very similar activating strengths, steric hindrance becomes a critical factor. youtube.com

Steric Hindrance: The space between the two alkoxy groups at position 3 is significantly crowded. Therefore, electrophilic attack at this position is sterically hindered. Attack at position 6, which is ortho to the smaller ethoxy group, is less hindered than at position 3.

Electronic Effects: The para positions (4 and 5) are electronically favored and generally less sterically hindered than the ortho positions.

Considering both electronic and steric factors, substitution is most likely to occur at positions 4 and 5 (para to one group) and position 6 (the less hindered ortho position). The precise distribution of products would depend on the specific electrophile and reaction conditions. masterorganicchemistry.com

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionRelation to Ethoxy GroupRelation to Butoxy GroupElectronic InfluenceSteric HindrancePredicted Reactivity
3OrthoOrthoStrongly ActivatedHighMinor Product
4ParaMetaStrongly ActivatedLowMajor Product
5MetaParaStrongly ActivatedLowMajor Product
6OrthoMetaStrongly ActivatedModeratePossible Product

Ether Cleavage Mechanisms

Due to their general stability, ethers require strong reagents or specific catalysts to cleave the C-O bond. wikipedia.orgchemistrysteps.com

Acid-Catalyzed Cleavage: The most common method for cleaving ethers involves treatment with strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not reactive enough. wikipedia.org The reaction proceeds via nucleophilic substitution, following either an SN1 or SN2 pathway depending on the structure of the ether. wikipedia.org

The mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group (-OR) into a good leaving group (an alcohol, ROH). masterorganicchemistry.commasterorganicchemistry.com

For this compound, the strong C(sp²)–O bond of the aryl ether is difficult to cleave. Therefore, cleavage occurs at the alkyl C(sp³)–O bonds. The subsequent step involves a nucleophilic attack by the halide ion (Br⁻ or I⁻) on one of the α-carbons of the alkyl groups. Since both the ethyl and butyl groups are primary, the reaction will proceed via an SN2 mechanism. wikipedia.orglibretexts.org The nucleophile will attack the less sterically hindered carbon atom. In this case, the ethyl group is less hindered than the butyl group.

Therefore, the reaction with one equivalent of HBr or HI would preferentially cleave the ethyl-oxygen bond to yield 2-butoxyphenol and ethyl halide. If excess acid is used, the butoxy group of the resulting phenol (B47542) would also be cleaved to give catechol and a butyl halide.

Homolytic Cleavage: This mechanism involves the breaking of the C-O bond to form a radical pair (R• and •OR'). It typically requires high temperatures or photochemical induction and is less common in synthetic applications than acid-catalyzed cleavage. For alkyl aryl ethers, homolytic cleavage would result in an alkyl radical and a phenoxy radical.

Certain enzymes are capable of cleaving stable ether bonds under mild conditions. Heme-thiolate peroxygenases, secreted by various fungi like Agrocybe aegerita, can catalyze the H₂O₂-dependent cleavage of a wide range of ethers. nih.govresearchgate.netnih.gov These enzymes are of interest for their potential role in the biodegradation of natural and anthropogenic compounds. nih.govnih.gov

The proposed mechanism for this enzymatic cleavage is a hydrogen abstraction and oxygen rebound process. nih.govresearchgate.net The enzyme's active site abstracts a hydrogen atom from the α-carbon of one of the alkyl groups of the ether. This is followed by the "rebound" of a hydroxyl group from the enzyme's iron-oxo center to the resulting carbon radical. This sequence forms an unstable hemiacetal intermediate, which then spontaneously hydrolyzes to yield a phenol and an aldehyde. nih.govnih.gov

In the case of this compound, the peroxygenase could attack either the ethoxy or the butoxy group:

Attack on the ethoxy group: This would produce 2-butoxyphenol and acetaldehyde.

Attack on the butoxy group: This would lead to 2-ethoxyphenol (B1204887) and butyraldehyde.

Kinetic studies on model substrates, such as methyl 3,4-dimethoxybenzyl ether, suggest a ping-pong mechanism for the enzyme. researchgate.netnih.gov The versatility of these fungal peroxygenases allows them to act on a broad range of low molecular weight ethers. nih.govmdpi.com

Rearrangement Reactions of Alkyl Phenyl Ethers

Alkyl phenyl ethers and their derivatives can undergo several types of rearrangement reactions, often under thermal or acidic conditions, to yield isomeric products.

Claisen Rearrangement: This is a powerful carbon-carbon bond-forming reaction that involves a osti.govosti.gov-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org The classic Claisen rearrangement is specific to allyl aryl ethers and allyl vinyl ethers. libretexts.orgjove.com Upon heating, an allyl aryl ether rearranges to form an o-allylphenol. libretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgacs.org If both ortho positions on the benzene ring are blocked, the allyl group migrates to the para position via two sequential rearrangements (a Claisen rearrangement followed by a Cope rearrangement). organic-chemistry.orgjove.com While this compound itself does not undergo this reaction, an allylic derivative such as 1-(allyloxy)-2-butoxybenzene would be an ideal substrate.

Fries Rearrangement: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). byjus.comwikipedia.org It involves the migration of an acyl group from the phenolic oxygen to the aromatic ring. wikipedia.orgaakash.ac.in The reaction is selective for the ortho and para positions, and the product ratio can often be controlled by reaction conditions such as temperature; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. byjus.com The mechanism is believed to proceed through the generation of an acylium carbocation, which then attacks the aromatic ring in an intermolecular electrophilic aromatic substitution. byjus.comwikipedia.org Although not a direct rearrangement of an alkyl phenyl ether, it is a key reaction of a derivative that could be formed from this compound.

Rearrangement of sec-Alkyl Phenyl Ethers: Studies on the aluminum halide-catalyzed rearrangement of sec-butyl phenyl ether have shown that it can proceed through both intramolecular and intermolecular pathways. acs.orgacs.org The reaction often involves cleavage of the ether linkage to form a carbocation and a phenol, followed by a Friedel-Crafts alkylation of the phenol. This can lead to a mixture of ortho- and para-alkylated phenols.

Directed C-H Functionalization and Derivatization Studies

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the modification of C-H bonds without the need for pre-functionalized starting materials. For aryl ethers, the ether oxygen can serve as a directing group to guide a transition metal catalyst to a specific C-H bond, typically at the ortho position.

Ether oxygens are generally considered weakly coordinating ligands for late transition metals. However, recent advances have shown that palladium(II) catalysts, when used with specific ligands like mono-protected amino acids (MPAA), can effectively catalyze the olefination of ortho-C-H bonds in aryl ethers. nih.gov This provides a direct method for creating complex derivatives from readily available materials.

For this compound, the ethoxy and butoxy groups can direct a catalyst to the C-H bonds at positions 3 and 6. The catalytic cycle typically involves the coordination of the metal to the ether oxygen, followed by the formation of a cyclometalated intermediate (e.g., a palladacycle). This intermediate then reacts with a coupling partner to form the new C-C or C-heteroatom bond, and the catalyst is regenerated.

Given the steric crowding at position 3, C-H functionalization would be expected to occur preferentially at the less hindered C6 position. This regioselectivity offers a route to specifically derivatize one side of the molecule. Other transition metals, such as iridium, have also been used for directed ortho C-H functionalization of molecules containing various directing groups, including those derived from carboxylic acids or amides. diva-portal.orgnih.gov

Potential C-H Functionalization Sites in this compound
PositionDirecting GroupSteric EnvironmentPredicted Outcome
C6EthoxyLess hindered ortho positionFavored site for functionalization
C3Ethoxy and ButoxyHighly hindered (between two groups)Disfavored site for functionalization

In medicinal chemistry, the replacement of aromatic rings with non-aromatic, three-dimensional scaffolds is a common strategy to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. beilstein-journals.orgnih.gov These replacement scaffolds are known as bioisosteres. A key challenge is to design saturated bioisosteres that mimic the spatial arrangement and exit vectors of the substituents on the original benzene ring. beilstein-journals.org

While bioisosteres for para-substituted benzenes are well-established, the development of scaffolds that can accurately replicate the 60° and 120° bond angles of ortho- and meta-substituted benzenes, respectively, has been a more recent area of focus. beilstein-journals.orgnih.gov

Functional Group Interconversions on the Aryl Ether Moiety

The aryl ether moiety in this compound represents a stable functional group, yet it can undergo specific transformations to allow for further molecular elaboration. The most significant functional group interconversion for aryl ethers involves the cleavage of the robust C(aryl)–O bond. researchgate.net This transformation is crucial for removing the ether group or converting it into a more reactive phenol.

Traditionally, the cleavage of aryl alkyl ethers requires harsh conditions, such as refluxing with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the less sterically hindered alkyl group (in this case, the ethyl or butyl group) via an S_N2 mechanism. Cleavage at the C(aryl)-O bond is more difficult due to the high strength of this bond and the instability of the phenyl cation that would be formed in an S_N1 pathway.

More contemporary methods have been developed that offer milder conditions and greater functional group tolerance, particularly through the use of metal catalysis. acs.org Nickel-based catalysts, in particular, have emerged as powerful tools for the activation and cleavage of C(aryl)–O bonds in aryl ethers. acs.org These reactions often proceed through an oxidative addition of the C–O bond to a low-valent nickel center. acs.orgacs.org This activation allows the ether to act as an electrophile in various cross-coupling reactions. For instance, nickel-catalyzed reductive cleavage can convert the aryl ether to an arene in the absence of an external reductant, providing strong evidence for the oxidative addition pathway. acs.orgresearchgate.net

The interconversion of this compound to 2-butoxyphenol or 2-ethoxyphenol could be achieved selectively, although cleavage of the less sterically hindered ether (ethoxy) might be favored under certain conditions. Complete cleavage to catechol would require harsher conditions.

Below is a table summarizing common methods for the cleavage of aryl alkyl ethers, which are applicable to this compound.

MethodReagent(s)Typical ConditionsProduct(s) from this compound
Acidic Cleavage HBr or HIHigh temperature, refluxCatechol, Ethyl Halide, Butyl Halide
Lewis Acid-Mediated BBr₃Low temperature (e.g., -78 °C to rt)Catechol, Alkyl Bromides
Nickel-Catalyzed Reductive Cleavage Ni(0) catalyst, Ligand (e.g., NHC)No external reductant neededBenzene, Ethane, Butane
Metal-Free C-OMe Cleavage (by analogy) KOtBu, specific solvent systemsMild conditionsAryl alkyl ethers via nucleophilic substitution researchgate.net

Stereochemical Considerations in Ether Synthesis and Reactivity

The synthesis of ethers like this compound, particularly when chirality is a factor, is governed by the stereochemical principles of the chosen synthetic route. The Williamson ether synthesis is the most common and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide ion. wikipedia.orgfrancis-press.com

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgmasterorganicchemistry.com A key feature of the S_N2 mechanism is the backside attack of the nucleophile on the electrophilic carbon, which results in a complete inversion of stereochemistry at that center. imperial.ac.uk Therefore, if a chiral starting material is used, the stereochemistry of the product is predictable and controlled.

In the context of this compound, stereochemistry could be introduced via the butoxy group if a chiral derivative of butanol is used. For example, to synthesize (R)-1-ethoxy-2-(sec-butoxy)benzene, one could react 2-ethoxyphenoxide with (S)-2-bromobutane or (S)-sec-butyl tosylate. The S_N2 reaction would proceed with inversion of configuration at the chiral center of the sec-butyl group, yielding the (R)-ether product.

Synthetic Route to a Chiral Derivative:

Step 1 (Alkoxide formation): 2-ethoxyphenol + NaH → Sodium 2-ethoxyphenoxide

Step 2 (S_N2 Reaction): Sodium 2-ethoxyphenoxide + (S)-sec-butyl tosylate → (R)-1-ethoxy-2-(sec-butoxy)benzene + Sodium tosylate

It is crucial that the alkylating agent be a primary or secondary halide/sulfonate, as tertiary substrates will predominantly undergo elimination (E2) rather than substitution. masterorganicchemistry.comjk-sci.com The alkoxide can be primary, secondary, or tertiary. masterorganicchemistry.com

The table below illustrates the stereochemical outcome of the Williamson ether synthesis for preparing a chiral ether.

Chiral Alkylating AgentNucleophileMechanismStereochemical OutcomeProduct
(S)-2-BromobutaneSodium 2-ethoxyphenoxideS_N2Inversion of configuration(R)-1-ethoxy-2-(sec-butoxy)benzene
(R)-2-IodobutaneSodium 2-ethoxyphenoxideS_N2Inversion of configuration(S)-1-ethoxy-2-(sec-butoxy)benzene
(S)-1-Bromo-2-methylbutaneSodium 2-ethoxyphenoxideS_N2Inversion of configuration(S)-1-ethoxy-2-(2-methylbutoxy)benzene

Metal-Catalyzed Hydrofunctionalization Reactions of Ethers

While classical hydrofunctionalization involves the addition of H-X across an unsaturated bond, the term can be extended to describe the metal-catalyzed cleavage of a C-O bond followed by the formation of C-H and C-X bonds. nih.gov For robust substrates like this compound, this typically involves transition-metal-catalyzed cross-coupling reactions where the aryl ether acts as an electrophile. researchgate.net The inertness of the C(aryl)–O bond makes its activation a significant challenge, but advances in catalysis, particularly with nickel, have made this possible. researchgate.netacs.org

Nickel-catalyzed reactions are effective for the cross-coupling of aryl ethers with a variety of nucleophiles. acs.org These transformations are not mere alternatives to reactions with aryl halides but enable unique synthetic strategies, as the alkoxy group can be tolerated under many synthetic conditions before being used as a coupling handle. acs.org

A key reaction in this category is hydrodeoxygenation, which is the reductive cleavage of the C-O bond and its replacement with a C-H bond. This effectively adds two hydrogen atoms across the C-O bond. Nickel catalysts can achieve this transformation, converting an aryl ether into the corresponding arene. researchgate.net

More broadly, the C-O bond can be functionalized by coupling with various partners:

C-C Bond Formation: Cross-coupling with organometallic reagents like Grignard reagents (Wenkert reaction), organoboron reagents (Suzuki-type coupling), or organozinc reagents. acs.orgacs.org

C-N Bond Formation: Coupling with amines (Buchwald-Hartwig-type amination).

C-H Bond Formation (Reductive Cleavage): Reaction with a hydride source or under reductant-free conditions with specific nickel-ligand systems. acs.org

These reactions significantly expand the synthetic utility of aryl ethers like this compound, allowing the alkoxy groups to serve as leaving groups in cross-coupling schemes.

The following table summarizes representative metal-catalyzed functionalization reactions applicable to the aryl ether moiety.

Reaction TypeCatalyst SystemNucleophile/ReagentProduct Type
Kumada Coupling Ni(0) / PCy₃Grignard Reagent (R-MgBr)Alkyl/Aryl-substituted arene
Suzuki-type Coupling Ni(0) / NHC LigandOrganoboron Reagent (R-B(OR)₂)Biaryl or Alkyl-substituted arene
Reductive Cleavage Ni(0) / NHC LigandHydrosilane (R₃SiH) or H₂Arene (hydrodeoxygenation)
Alkylation Ni(0) / PCy₃MeMgBrMethylated arene acs.org
Deoxygenative C-C Coupling Ni(0) / Ligand, ReductantDual C-O activation of etherssp³-sp³ C-C bond formation acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy for 1-Ethoxy-2-butoxybenzene allows for the unambiguous assignment of each proton in the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons and the aliphatic protons of the ethoxy and butoxy side chains.

The four protons on the ortho-disubstituted benzene (B151609) ring typically appear as a complex multiplet in the range of 6.8-7.3 ppm. orgchemboulder.comoregonstate.edu The electron-donating nature of the two alkoxy groups shields the aromatic protons, shifting them to a relatively high field (upfield) compared to unsubstituted benzene. libretexts.orglibretexts.org

The protons of the alkoxy groups are observed in the aliphatic region of the spectrum. The methylene (B1212753) protons (-O-CH₂-) directly attached to the oxygen atoms are deshielded and resonate further downfield than the other alkyl protons. libretexts.orglibretexts.org Specifically, the quartet of the ethoxy group and the triplet of the butoxy group alpha to the ether oxygen are expected around 3.9-4.1 ppm. The remaining methylene protons of the butoxy group and the terminal methyl groups of both chains appear at higher fields (upfield), consistent with their greater distance from the electronegative oxygen atom. oregonstate.educhemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-3, H-4, H-5, H-6)6.8 – 7.3Multiplet (m)N/A
Ethoxy (-OCH₂CH₃)~4.05Quartet (q)~7.0
Butoxy (-OCH₂CH₂CH₂CH₃)~3.95Triplet (t)~6.5
Butoxy (-OCH₂CH₂CH₂CH₃)~1.75Multiplet (m)~7.0
Butoxy (-OCH₂CH₂CH₂CH₃)~1.48Multiplet (m)~7.5
Ethoxy (-OCH₂CH₃)~1.40Triplet (t)~7.0
Butoxy (-OCH₂CH₂CH₂CH₃)~0.95Triplet (t)~7.3

Note: Data are predicted based on analogous structures and standard chemical shift values. The exact appearance of the aromatic region can be complex due to second-order coupling effects.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information, detailing the carbon framework of the molecule. In this compound, ten distinct signals are expected, corresponding to the ten unique carbon environments.

The aromatic region of the spectrum will show six signals. The two carbons directly bonded to the oxygen atoms (C-1 and C-2) are the most deshielded among the aromatic carbons, typically appearing in the 145-155 ppm range. fiveable.me The other four aromatic carbons (C-3, C-4, C-5, C-6) resonate at higher fields, generally between 110 and 125 ppm. chemicalbook.com

The aliphatic carbons of the ethoxy and butoxy chains are found in the upfield region of the spectrum. The methylene carbons attached to the oxygen atoms (-O-CH₂-) are the most downfield of the aliphatic carbons, expected around 68-70 ppm. chemicalbook.com The remaining carbons of the alkyl chains appear at progressively higher fields, with the terminal methyl carbons being the most shielded. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-1, C-2)145 – 155
Aromatic (C-3, C-4, C-5, C-6)110 – 125
Ethoxy (-OCH₂CH₃)~69
Butoxy (-OCH₂CH₂CH₂CH₃)~68
Butoxy (-OCH₂CH₂CH₂CH₃)~31
Butoxy (-OCH₂CH₂CH₂CH₃)~19
Ethoxy (-OCH₂CH₃)~15
Butoxy (-OCH₂CH₂CH₂CH₃)~14

Note: Data are predicted based on data for butoxybenzene (B75284) and related ortho-disubstituted alkoxybenzenes. chemicalbook.comfiveable.me

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into molecular structure, conformation, and packing that are inaccessible in solution. wikipedia.orgst-andrews.ac.uk For a compound like this compound, ssNMR could be employed to study its crystalline form or its behavior when incorporated into larger systems like polymers or surfaces.

In the solid state, anisotropic interactions such as dipolar coupling and chemical shift anisotropy (CSA) are not averaged out by molecular tumbling, leading to very broad spectral lines. libretexts.orgemory.edu Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. wikipedia.orglibretexts.org

By using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS), one can obtain detailed ¹³C spectra to confirm the molecular structure in the solid phase. nih.gov Furthermore, ssNMR can differentiate between crystallographically distinct molecules in the unit cell, revealing information about intermolecular interactions and packing polymorphism. Advanced ssNMR experiments can also probe the dynamics of the flexible ethoxy and butoxy side chains within the solid lattice. st-andrews.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide a molecular fingerprint for identification.

FTIR spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound is dominated by absorptions corresponding to its key structural features: the aromatic ring, the ether linkages, and the aliphatic chains.

Key expected absorptions include:

C-H Stretching (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region arise from the C-H stretching vibrations of the methyl and methylene groups in the ethoxy and butoxy chains. pressbooks.publibretexts.org

C-H Stretching (Aromatic): Weaker bands typically appear just above 3000 cm⁻¹ (around 3020-3100 cm⁻¹) corresponding to the C-H stretching of the benzene ring. orgchemboulder.comlibretexts.org

C-O Stretching (Ether): Strong, characteristic absorptions for the aryl-alkyl ether C-O-C asymmetric and symmetric stretching vibrations are expected in the fingerprint region, typically between 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). libretexts.org

C=C Stretching (Aromatic): Several medium to weak intensity bands between 1400-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring. orgchemboulder.com

C-H Bending (Aromatic): Strong absorptions in the 740-780 cm⁻¹ range are indicative of C-H out-of-plane ("oop") bending for ortho-disubstituted benzene rings. spectra-analysis.com

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3020 – 3100Weak to Medium
Aliphatic C-H Stretch2850 – 2960Strong
Aromatic C=C Stretch1400 – 1600Medium to Weak
Asymmetric C-O-C Stretch1200 – 1275Strong
Symmetric C-O-C Stretch1020 – 1075Strong
Aromatic C-H Out-of-Plane Bend740 – 780Strong

Note: Predicted values are based on standard functional group absorption ranges. orgchemboulder.comlibretexts.org

Raman spectroscopy is a complementary vibrational technique that detects light scattered from a sample. stellarnet.us While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it provides different and often complementary information.

For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. Key features in the Raman spectrum would include:

Aromatic Ring Breathing Mode: A very strong, sharp band, typically around 1000 cm⁻¹, corresponding to the symmetric stretching and contraction of the benzene ring. This is often the most intense peak in the Raman spectrum of aromatic compounds.

C-H Stretching: Both aromatic (above 3000 cm⁻¹) and aliphatic (2850-2960 cm⁻¹) C-H stretching modes are also visible in Raman spectra, often with strong intensity. scienceopen.com

C-C Stretching: C-C stretching vibrations of the alkyl chains and the aromatic ring are also Raman active. stellarnet.us

Ether C-O-C Vibrations: The symmetric C-O-C stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Raman spectroscopy provides valuable data on the skeletal framework of the molecule, confirming the connectivity and substitution pattern of the benzene ring and the conformation of the alkyl chains. stellarnet.us

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3020 – 3080Strong
Aliphatic C-H Stretch2850 – 2960Strong
Aromatic Ring Breathing~1000Very Strong
Aromatic C=C Stretch1580 – 1610Strong
C-O-C Symmetric Stretch800 - 950Medium

Note: Intensities are relative and predicted based on general principles of Raman spectroscopy for aromatic ethers.

X-ray Based Characterization Techniques

X-ray techniques are powerful non-destructive methods for investigating the elemental composition, chemical states, and physical structure of materials at various length scales.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 1-10 nanometers of a material's surface. thermofisher.com In the analysis of this compound, XPS provides critical information about the carbon and oxygen environments.

Detailed Research Findings:

For an air-exposed sample of this compound, the XPS survey scan would confirm the presence of carbon and oxygen as the primary constituents, with minor surface contamination being common. High-resolution spectra of the C 1s and O 1s regions would offer detailed insight into the chemical bonding.

The C 1s spectrum is expected to be deconvoluted into three main components, reflecting the different carbon environments within the molecule:

C-C/C-H Bonds: Carbon atoms within the benzene ring and the aliphatic chains (butoxy and ethoxy groups) that are not directly bonded to oxygen would produce a primary peak at a binding energy of approximately 284.8 eV. This peak is often used as a reference for charge correction. thermofisher.com

C-O Ether Linkage: The carbon atoms directly bonded to oxygen in the ether linkages (both ethoxy and butoxy groups) are expected at a higher binding energy, typically around 286.0 eV, due to the electron-withdrawing effect of the oxygen atom. thermofisher.com

Adventitious Carbon: A smaller component at higher binding energies may be attributed to surface contaminants containing C=O or O-C=O groups. thermofisher.com

The O 1s spectrum is anticipated to show a primary peak characteristic of the C-O-C ether linkage. The binding energy for oxygen in ethers typically falls within the range of 532.0 to 533.7 eV. thermofisher.comxpsfitting.comcardiff.ac.uk The presence of two distinct ether environments (ethoxy and butoxy) is unlikely to be resolved into separate peaks due to the very similar electronic environments, resulting in a single, potentially broadened, O 1s peak.

Table 1: Representative XPS Data for this compound

Spectral RegionBinding Energy (eV)Assignment
C 1s~284.8Aromatic C-C, Aliphatic C-C, C-H
C 1s~286.0Aliphatic C-O (Ether)
O 1s~533.0C-O-C (Ether)

Wide-Angle X-ray Diffraction (WAXD) is employed to investigate the atomic-scale structure of materials, providing information on their crystallinity. nih.gov Crystalline materials produce sharp Bragg diffraction peaks, while amorphous materials yield broad, diffuse halos. researchgate.net

Detailed Research Findings:

For a small organic molecule like this compound, which is liquid at room temperature, the WAXD pattern would be characteristic of an amorphous or liquid material. The absence of long-range periodic order results in a broad scattering halo rather than sharp diffraction peaks. This halo arises from the statistical distribution of intermolecular distances within the liquid. The position of the maximum of this broad peak corresponds to the most probable average distance between neighboring molecules. For benzene and its simple liquid derivatives, this typically occurs in the 2θ range corresponding to d-spacings of a few angstroms, reflecting the average intermolecular separation. researchgate.net If the compound were a solid at the analysis temperature, the presence of broad features would indicate an amorphous solid, whereas sharp peaks would signify a crystalline structure. researchgate.net

Small-Angle X-ray Scattering (SAXS) is a technique that probes nanoscale structures, typically in the range of 1 to 100 nm. crcom.se It is particularly useful for characterizing the size, shape, and arrangement of nanoparticles, polymers, and self-assembled supramolecular structures such as micelles or liquid crystalline phases. crcom.semst.or.jp

Detailed Research Findings:

As a simple, small molecule, pure this compound is not expected to form the large-scale, ordered supramolecular structures that are typically analyzed by SAXS. A SAXS experiment on the pure liquid would likely show no significant scattering features beyond a decay in intensity at very small angles, indicative of the absence of electron density fluctuations on the nanometer scale.

However, SAXS becomes a highly relevant technique when this compound is part of a more complex system. For instance, if used as a solvent or a component in a microemulsion or a formulation with amphiphilic molecules (surfactants or block copolymers), SAXS could provide valuable information. In such systems, the compound could influence the formation of micelles or other aggregates. SAXS analysis would then be able to determine the size and shape of these aggregates and how they are influenced by the presence of this compound. Similarly, in the context of liquid crystal research, analogous alkoxy-substituted aromatic compounds are known to form mesophases, which give rise to distinct SAXS patterns revealing the lamellar or columnar ordering. researchgate.netsemanticscholar.org

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time, providing critical data on phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. msstate.edu It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. shimadzu.com

Detailed Research Findings:

Given its structure, this compound is expected to be a liquid at room temperature. A DSC thermogram recorded during a cooling and heating cycle would reveal its key phase transitions. Upon cooling from the liquid state, an exothermic peak would indicate the crystallization temperature (Tc). During the subsequent heating scan, an endothermic peak would correspond to the melting temperature (Tm). For analogous simple alkoxybenzenes, such as ethoxybenzene, the melting point is around -30 °C. sigmaaldrich.com The presence of the additional butoxy group would likely alter this value. The enthalpy of fusion (ΔHf), calculated from the area of the melting peak, provides a measure of the energy required to disrupt the crystal lattice. If the compound were to form an amorphous solid upon rapid cooling, a step-change in the baseline of the heating curve would indicate the glass transition temperature (Tg). shimadzu.com

Table 2: Illustrative DSC Data for Phase Transitions of this compound

Thermal EventTemperature (°C)Enthalpy (J/g)Description
Melting (Tm)-25 to -15 (Illustrative)ΔHf (Illustrative)Endothermic event upon heating
Crystallization (Tc)-40 to -30 (Illustrative)ΔHc (Illustrative)Exothermic event upon cooling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net It is used to determine the thermal stability of a material and to study its decomposition profile. wikipedia.org

Detailed Research Findings:

A TGA curve for this compound would show the sample mass remaining stable up to the onset of thermal decomposition. The decomposition of aromatic ethers typically occurs at elevated temperatures. msstate.edu The TGA thermogram would exhibit a significant drop in mass, indicating the volatilization of decomposition products. The temperature at which a specific percentage of mass loss occurs (e.g., 5% or 10% loss, denoted as Td5 or Td10) is often used as a measure of thermal stability. The decomposition of dialkoxybenzenes is known to proceed through the homolysis of the ether bonds. nih.gov The analysis would likely show a single primary decomposition step, although the presence of two different alkoxy groups might lead to a more complex profile. The final residual mass at the end of the experiment in an inert atmosphere would be expected to be near zero, indicating complete decomposition and volatilization.

Table 3: Illustrative TGA Data for this compound

ParameterTemperature (°C)Atmosphere
Onset of Decomposition~300 (Illustrative)Nitrogen
Temperature at 10% Mass Loss (Td10)~355 (Illustrative)Nitrogen

Advanced Microscopy and Imaging for Morphological Characterization

Advanced microscopy techniques are instrumental in characterizing the morphology, topography, and structure of solid-state materials. For a compound like this compound, which may be synthesized or isolated in a solid form, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide invaluable insights into its particulate and surface characteristics.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a sample with high resolution. In the hypothetical analysis of a solid sample of this compound, SEM would be employed to study its crystal morphology, particle size distribution, and surface features.

Research Findings:

An SEM analysis of a crystalline sample of this compound would likely reveal details about its crystal habit and any surface imperfections. The electron beam scans the surface of the sample, and the interaction of the beam with the sample produces secondary electrons, backscattered electrons, and characteristic X-rays, which are collected to form an image. The resulting micrographs would provide information on the shape, size, and texture of the particles. For instance, the analysis might show well-defined crystalline structures or amorphous agglomerates, depending on the method of synthesis and purification.

Parameter Observation Interpretation
Particle Morphology Irregularly shaped crystalline particlesSuggests rapid crystallization or precipitation during synthesis.
Particle Size Range 10 - 50 µmIndicates a polydisperse sample.
Surface Topography Smooth surfaces with some stepped featuresConsistent with crystalline growth patterns.
Agglomeration Minor agglomeration of smaller particlesMay be due to electrostatic interactions or solvent evaporation effects.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to observe the internal structure of materials. For a sample of this compound, TEM could be used to investigate the presence of nanoscale features, crystal lattice defects, and the degree of crystallinity at a much finer scale.

Research Findings:

To prepare a sample for TEM, a very thin section of the material is required to allow electrons to pass through it. TEM analysis of this compound could reveal information about the arrangement of molecules within the crystalline lattice. High-resolution TEM (HRTEM) could potentially visualize the crystal lattice fringes, providing direct evidence of the crystalline nature of the sample. The selected area electron diffraction (SAED) pattern would further confirm the crystallinity and could be used to determine the crystal system and lattice parameters.

Parameter Observation Interpretation
Nanostructure Uniformly dense particlesIndicates a lack of porous internal structure.
Crystallinity Crystalline domains observedConfirms the crystalline nature of the material.
Lattice Fringes (HRTEM) Ordered lattice fringes with a specific d-spacingProvides information about the crystallographic planes.
SAED Pattern A pattern of bright spotsCharacteristic of a single-crystal or polycrystalline material.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption of energy corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. libretexts.org The UV-Visible spectrum of this compound would be characterized by absorption bands arising from electronic transitions within the benzene ring.

Research Findings:

The benzene ring in this compound is the primary chromophore. The presence of the ethoxy and butoxy substituents (alkoxy groups) on the benzene ring will influence the energy of the electronic transitions. These alkoxy groups are auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. Specifically, the lone pairs of electrons on the oxygen atoms of the alkoxy groups can interact with the π-electron system of the benzene ring, leading to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic benzene absorption bands.

The expected electronic transitions for this compound would be π → π* transitions associated with the aromatic ring. youtube.com Saturated compounds with substituents containing lone-pairs, such as the oxygen in the ether groups, can also exhibit n → σ* transitions. uzh.ch

Transition Type Expected λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Orbital Transition
π → π ~ 275~ 2,500Excitation of a π electron from a bonding orbital to an anti-bonding π orbital.
π → π ~ 220~ 9,000A higher energy π to π transition within the aromatic ring.
n → σ < 200LowExcitation of a non-bonding electron from an oxygen atom to an anti-bonding σ orbital.

Environmental Fate, Biotransformation, and Controlled Degradation of Aryl Ethers

Environmental Release and Distribution Pathways of Ethers

The release of ethers like 1-Ethoxy-2-butoxybenzene into the environment can occur through various pathways associated with their production, use, and disposal. Industrial manufacturing processes may lead to discharges in wastewater or atmospheric emissions. As with other organophosphate esters used as flame retardants and plasticizers, their presence has been noted in numerous environmental compartments nih.gov. The distribution of such compounds is governed by their physicochemical properties. For instance, a related compound, 2-butoxyethanol, is predicted to predominantly partition into water (83.93%) and to a lesser extent into the air (15.98%), with minimal accumulation in soil (0.05%) and sediment (0.04%) cdc.gov. Similarly, aryl-phosphate flame retardants are found in a wide range of materials, which can act as sources for their environmental release tandfonline.com. Given its structure, this compound would be expected to exhibit mobility in soil and potentially leach into groundwater, while its volatility would determine its atmospheric presence cdc.gov.

PropertyPredicted Environmental Compartment Partitioning
Water Solubility High potential for partitioning into water
Vapor Pressure Potential for atmospheric distribution
Soil Adsorption Low to moderate, suggesting mobility and leaching potential
Bioconcentration Low potential in aquatic organisms

Biotic Degradation Processes

The biological breakdown of aryl ethers is a key process in their environmental attenuation. Microorganisms, including bacteria and fungi, have evolved enzymatic machinery capable of cleaving the stable ether bond.

Microbial Degradation by Bacteria (e.g., Rhodococcus sp.)

Bacteria from the genus Rhodococcus are well-documented for their ability to degrade a variety of ether compounds nih.govasm.orgresearchgate.net. Strains such as Rhodococcus sp. DEE5151 have been shown to degrade alkyl ethers, aralkyl ethers, and dibenzyl ether nih.govasm.orgresearchgate.net. The degradation process is often initiated by an oxidation reaction at the carbon atom adjacent to the ether oxygen (the α-carbon) nih.govasm.org. This initial oxidation is a critical step for enzyme induction in some strains, requiring an unsubstituted Cα-methylene moiety nih.govasm.orgresearchgate.net. This enzymatic attack leads to the formation of an unstable hemiacetal, which then spontaneously cleaves to yield an alcohol and an aldehyde oup.com. Several bacterial enzyme systems, including cytochrome P450s, monooxygenases, and dioxygenases, are implicated in the O-dealkylation of ethers oup.comoup.com.

Enzymatic Degradation by Fungi (e.g., Peroxygenases)

Fungi, particularly litter-decaying fungi, secrete powerful extracellular enzymes that can degrade recalcitrant organic molecules. Heme-thiolate peroxygenases, such as those from the fungus Agrocybe aegerita, are capable of catalyzing the H₂O₂-dependent cleavage of various ethers, including environmentally significant pollutants nih.govresearchgate.net. The proposed mechanism involves a hydrogen abstraction from the α-carbon followed by an oxygen rebound, which forms a hemiacetal that subsequently hydrolyzes researchgate.net. These fungal enzymes exhibit a broad substrate range for low molecular weight ethers researchgate.netnih.govresearchgate.net. The efficiency of this enzymatic degradation can be influenced by the chemical structure of the ether, with more hydrophobic substituents on aromatic ethers tending to be oxidized more efficiently nih.gov.

Metabolic Pathways and Intermediate Formation

The microbial metabolism of aryl ethers, particularly those related to the natural polymer lignin (B12514952), has been extensively studied. In bacteria like Sphingobium sp. SYK-6, the degradation of β-aryl ether linkages, which are structurally similar to the ether bond in this compound, involves a series of enzymatic steps researchgate.netresearchgate.netrsc.org. The pathway often begins with the oxidation of an alcohol group to a ketone at the α-carbon, catalyzed by dehydrogenases researchgate.netrsc.orgacs.org. This is followed by the cleavage of the β-ether bond by glutathione-dependent β-etherases, which are part of the glutathione-S-transferase superfamily researchgate.netresearchgate.netacs.org. This process results in the formation of smaller aromatic intermediates, such as vanillin (B372448) and other phenolic compounds, which are then further metabolized by the cell researchgate.netnih.gov. In fungi, the initial breakdown products of aryl ethers are also typically phenolic compounds and aldehydes nih.gov.

Degradation StepEnzyme/ProcessResulting Intermediates
Initial Oxidation Bacterial Monooxygenases / Fungal PeroxygenasesHemiacetal
Ether Bond Cleavage Spontaneous hydrolysis / β-etherasesPhenols and Aldehydes
Further Metabolism Various intracellular enzymesTricarboxylic acid cycle intermediates

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

In addition to biological degradation, abiotic processes can contribute to the transformation of aryl ethers in the environment. Photodegradation, driven by sunlight, can be a significant pathway for the breakdown of certain organic compounds. For instance, the uranyl-photocatalyzed hydrolysis of diaryl ethers has been demonstrated to cleave the C-O bond at room temperature under blue light irradiation nih.govacs.org. This process is initiated by a single electron transfer from the ether to the excited uranyl cation nih.govacs.org.

Hydrolysis, the cleavage of a chemical bond by the addition of water, is another potential abiotic degradation route. While ethers are generally resistant to hydrolysis under neutral pH conditions, the process can be catalyzed by acids nih.gov. Recent research has shown that the hydrolysis of aryl methyl ethers can be achieved over zeolites in water, where the confinement of hydronium ions within the zeolite pores enhances their catalytic activity nih.gov. Another approach involves the use of photoredox and vanadate (B1173111) cocatalysis to achieve the hydrolysis of aryl ethers at ambient temperatures advanceseng.com.

Strategies for Controlled Degradation and Chemical Recycling

The high stability of the C-O bond in aryl ethers makes them persistent, but also presents opportunities for developing controlled degradation and chemical recycling strategies researchgate.netrsc.orgrsc.org. One innovative approach involves the integration of "directing groups" into the structure of poly(aryl ethers). These directing groups can facilitate the selective cleavage of the robust carbon-oxygen bonds in the presence of a specific catalyst, such as a nickel catalyst researchgate.netrsc.org. This allows for the disassembly of the polymer into well-defined, repolymerizable molecules, paving the way for a circular economy for these materials researchgate.netrsc.orgrsc.org.

Another strategy for the chemical recycling of polymers containing ether linkages is solvolysis, which includes processes like hydrolysis, aminolysis, and alcoholysis researchgate.net. These methods can effectively break down the polymer into its constituent monomers, which can then be purified and used to synthesize new polymers researchgate.net.

StrategyMechanismOutcome
Directing Group-Assisted Catalysis Selective cleavage of C-O bonds using a catalyst activated by a directing group.Depolymerization into repolymerizable monomers. researchgate.netrsc.org
Solvolysis (Hydrolysis, etc.) Chemical breakdown of polymer chains by a solvent (e.g., water).Recovery of monomeric units for chemical recycling. researchgate.net

Catalytic Cleavage of Carbon-Oxygen Bonds

The cleavage of the strong carbon-oxygen bond in aryl ethers is a chemically challenging but crucial process for both the degradation of persistent pollutants and the valorization of biomass, such as lignin, which is rich in aryl ether linkages. Transition metal catalysis has emerged as a powerful tool for activating these "inert" bonds.

Nickel-based catalysts have been extensively studied and have shown remarkable efficacy in cleaving C–O bonds in aryl ethers. These reactions often involve the cross-coupling of aryl ethers with various nucleophiles. The use of nickel catalysts has enabled reactions that are not feasible with more traditional palladium catalysts. For instance, nickel-catalyzed systems can achieve the reductive cleavage of aryl alkyl ethers to arenes, in some cases using the alkoxy group of the substrate itself as an internal reductant, thus avoiding the need for an external reducing agent.

Other transition metals from groups 9 and 10, such as rhodium, palladium, and iridium, have also been investigated for their ability to cleave aryl ether bonds. Studies have shown that the selectivity of the cleavage (i.e., aryl C-O vs. alkyl C-O bond) can be influenced by the choice of metal and ligands. For example, while Ni(0) and Rh(I) have been observed to selectively cleave the stronger aryl ether C-O bond, Pd(0) and Pt(0) tend to cleave the weaker O-alkyl bond if present. researchgate.net

Acid-catalyzed cleavage of aryl ethers is another important degradation pathway, particularly relevant in the context of lignin depolymerization. In an acidic medium, the ether oxygen is protonated, facilitating the cleavage of the C-O bond through mechanisms like SN1, which leads to the formation of a carbocation and a phenol (B47542). acs.org

Below is a table summarizing selected examples of metal-catalyzed cleavage of C-O bonds in aryl ethers, highlighting the reaction conditions and yields.

Catalyst SystemSubstrateReagent/ConditionsProductYield (%)Reference
NiCl₂(PCy₃)₂Aryl methyl ethersGrignard reagentsAlkylated arenesVaries rsc.org
Ni(cod)₂/I(2-Ad)·HClNaphthyl and naphthylmethyl ethersNaOtBu, Toluene, 160°C, 18h (reductant-free)Naphthalene derivativesUp to 99%
CuI/Picolinic acidPhenols and Aryl iodides/bromidesK₃PO₄, DMSODiaryl ethersGood to excellent acs.org
Co-Zn/Off-Al H-betaBenzyl phenyl ether (lignin model)Methanol, 240°CPhenol and Anisole~55%

Design of Recyclable Poly(aryl ethers)

Poly(aryl ethers) are a class of high-performance polymers known for their excellent thermal stability and mechanical properties, with well-known examples including Poly(ether ether ketone) (PEEK) and Poly(phenylene ether) (PPE). openpr.com These properties are derived from the strong aryl ether linkages in their backbone. However, this chemical robustness also makes them difficult to recycle through chemical depolymerization.

Recent innovations in polymer design are addressing this challenge by creating poly(aryl ethers) that are both durable and recyclable. One promising strategy involves the incorporation of "directing groups" into the polymer backbone. These directing groups act as a "handle" that allows a specific catalyst, such as a nickel-based system, to selectively cleave the C-O bonds adjacent to the directing group under specific conditions. This allows for the controlled degradation of the polymer back to its constituent monomers, which can then be purified and re-polymerized to produce virgin-quality polymer. This approach offers a pathway to a circular economy for high-performance plastics.

Another approach to creating recyclable polymers with ether-like linkages is the development of poly(aryl thioether)s. These polymers, analogous to poly(aryl ether)s, can be synthesized via a reversible palladium-catalyzed C-S/C-S metathesis. The reversibility of this reaction allows for the depolymerization of the polymer back to its monomers under specific catalytic conditions, facilitating recycling.

Furthermore, bio-based poly(ether-ester)s derived from renewable resources like vanillin are being developed. These materials combine the desirable properties of aryl ethers with the potential for biodegradability, which can be tuned by adjusting the ratio of ether and ester linkages. The inclusion of ether bonds has been shown to influence the degradation behavior of these polymers. acs.org

The table below presents some key properties of recently developed recyclable poly(aryl ether) systems.

Polymer SystemKey FeatureGlass Transition Temp. (Tg)Decomposition Temp. (Td)Recycling/Degradation MethodReference
DG-PEEK1 (with directing group)Chemically recyclable152°C457°CNickel-catalyzed reductive degradation
DG-PEEK2 (with directing group)Chemically recyclable224°C468°CNickel-catalyzed reductive degradation
Elium® Thermoplastic CompositeRecyclable thermoplastic resinNot specifiedNot specifiedThermoforming nrel.gov
Vanillin-based Poly(ether-ester)sBio-based and degradable98-120°C315-430°CEnzymatic and hydrolytic degradation acs.org

Advanced Research Applications and Functionalization Potential

Role as a Versatile Precursor in Fine Chemical Synthesis

The strategic placement of ethoxy and butoxy groups on the benzene (B151609) ring makes 1-ethoxy-2-butoxybenzene a valuable precursor in the synthesis of more complex molecules. The differential nature of the two alkoxy groups, along with their activating and ortho-, para-directing effects, can be exploited for selective chemical transformations.

The 1,2-dialkoxybenzene moiety is a common structural motif in many natural products and pharmacologically active compounds. This compound can serve as a readily available starting material for the construction of these complex molecular architectures. The electron-rich nature of the aromatic ring facilitates electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Key transformations could include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, providing a handle for further derivatization.

Halogenation: The introduction of bromine or chlorine atoms can serve as a precursor for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the attachment of acyl and alkyl groups, respectively, expanding the carbon skeleton.

The regioselectivity of these substitutions would be directed by the combined influence of the ethoxy and butoxy groups, offering pathways to specific isomers.

Beyond its use as a basic building block, this compound has the potential to be employed as a key reagent in more sophisticated and selective organic transformations. The presence of two ether linkages allows for selective cleavage under specific conditions to generate mono- or di-hydroxy derivatives. These catecholic compounds are important ligands for metal catalysts and are precursors to various heterocyclic systems.

Furthermore, the alkoxy groups can direct ortho-lithiation, enabling the selective introduction of functional groups at positions adjacent to the ether functionalities. This high degree of regiocontrol is a powerful tool in multi-step organic synthesis.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagentsPotential ProductsApplications
NitrationHNO₃/H₂SO₄Nitrated this compound derivativesIntermediates for amines, dyes, and pharmaceuticals
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Halogenated this compound derivativesPrecursors for cross-coupling reactions
Friedel-Crafts AcylationRCOCl/AlCl₃Acylated this compound derivativesSynthesis of ketones and other functionalized aromatics
Ortho-lithiationn-BuLi/TMEDALithiated intermediatesRegioselective functionalization
Ether CleavageBBr₃ or HBrSubstituted catechols or guaiacolsPrecursors for polymers, ligands, and natural products

Potential in Medicinal Chemistry Research

The structural framework of this compound is a promising starting point for the design and synthesis of novel therapeutic agents. The 1,2-dialkoxybenzene motif is present in numerous biologically active molecules, and the ability to readily functionalize this core structure is of significant interest to medicinal chemists.

In drug discovery, a molecular scaffold is a core structure upon which various functional groups are appended to optimize biological activity. kaist.ac.krnih.gov The this compound core can be envisioned as a scaffold for the development of new classes of compounds. The ethoxy and butoxy groups can be systematically varied to explore structure-activity relationships (SAR).

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. drughunter.comchem-space.comctppc.org The ethoxy and butoxy groups of this scaffold can be replaced with other functional groups of similar size and electronic properties to fine-tune its interaction with biological targets.

Examples of potential bioisosteric replacements include:

Replacing the ethoxy group with a methoxy or isopropoxy group to modulate lipophilicity.

Substituting the butoxy group with a benzyloxy group to introduce additional aromatic interactions.

Introducing fluorine atoms into the alkyl chains to enhance metabolic stability.

The true potential of this compound in medicinal chemistry lies in its derivatization. By adding various substituents to the aromatic ring, it is possible to create a library of compounds for biological screening. These modifications can be designed to enhance binding affinity to a specific protein target, improve cell permeability, or alter the metabolic profile of the molecule.

For instance, the introduction of a carboxylic acid or an amine group could provide a handle for conjugation to other molecules or improve solubility. The addition of a heterocyclic ring system could introduce new hydrogen bonding interactions with a biological receptor.

Table 2: Hypothetical Derivatives of this compound for Medicinal Chemistry

DerivativePotential ModificationTherapeutic Target Area
Amino-1-ethoxy-2-butoxybenzeneIntroduction of an amino group via nitration and reductionKinase inhibitors, GPCR ligands
Carboxy-1-ethoxy-2-butoxybenzeneIntroduction of a carboxylic acid group via Friedel-Crafts acylation and oxidationAnti-inflammatory agents, metabolic disease targets
Heterocyclic derivativesAnnulation of a furan or pyrazole ringAntiviral, antibacterial agents

Applications in Materials Science and Polymer Chemistry

The unique combination of an aromatic core and flexible alkoxy side chains suggests that this compound and its derivatives could find applications in the field of materials science and polymer chemistry.

This compound could potentially be used as a monomer for the synthesis of novel polymers. By first introducing polymerizable functional groups, such as vinyl, styrenyl, or acetylene moieties, onto the aromatic ring, this compound could be incorporated into polymer backbones. The resulting polymers might exhibit interesting properties, such as high thermal stability, specific optical properties, or tailored solubility, conferred by the dialkoxybenzene unit.

Furthermore, the structure of this compound suggests its potential use as a specialty plasticizer or a processing aid for high-performance polymers. Its aromatic core could provide compatibility with aromatic polymers, while the flexible butoxy chain could enhance processability and modify the mechanical properties of the final material. Derivatives with reactive end groups on the alkoxy chains could also be used to create novel cross-linked polymer networks or epoxy resins with tailored properties.

Precursors for Poly(aryl ether) Materials

Alkoxy-substituted benzenes are fundamental building blocks in the synthesis of advanced macromolecular structures, including poly(aryl ether) materials and macrocycles like pillar[n]arenes. The synthesis of pillar nih.govarenes, for example, can be achieved through the cyclization of 1,4-dialkoxybenzenes. The Ogoshi group demonstrated that various 1,4-bis(alkoxy)benzenes, such as 1,4-bis(ethoxy)benzene and 1,4-bis(butoxy)benzene, can be used to form their corresponding pillar nih.govarene analogs brighton.ac.uk.

While these examples typically use symmetrically substituted precursors, the use of an asymmetrically substituted monomer like this compound introduces the potential for creating polymers with more complex and tailored architectures. The differential reactivity of the alkoxy groups or the specific steric and electronic environment of the benzene ring could be exploited in polymerization reactions, such as nucleophilic aromatic substitution, to control polymer chain structure. The distinct ethoxy and butoxy groups could lead to poly(aryl ether)s with unique solubility, thermal stability, and morphological characteristics compared to polymers derived from symmetrical monomers.

Integration into Functional Polymers and Composites (e.g., Membranes)

The properties of polymers derived from this compound could make them suitable for integration into functional materials like composites and separation membranes. The presence of both a shorter, more rigid ethoxy group and a longer, more flexible butoxy group within the same monomer unit can influence the resulting polymer's chain packing and free volume. These characteristics are critical in the design of polymer membranes for gas separation or filtration, where molecular-level architecture dictates performance.

The incorporation of such specifically functionalized polymers can enhance the mechanical properties, thermal stability, or selective permeability of composite materials. Research into new functionalized phthalocyanines, for instance, has shown that precursor molecules like 1,2-Dicyano-4,5-bis[2'-(2”-benzyloxyethoxy)ethoxy]benzene can be used to create materials with unique self-assembly properties, forming highly coherent thin films researchgate.net. This highlights the principle that the nature of the alkoxy substituents on a benzene ring is a powerful tool for designing materials with specific functional attributes.

Potential in Electrochemical Applications (e.g., Redox Shuttles)

A significant area of research for dialkoxybenzene derivatives is their use as redox shuttle additives for overcharge protection in lithium-ion batteries. These molecules are designed to be oxidized at a specific potential just above the full charge voltage of the cathode, creating a chemical shuttle that prevents catastrophic cell failure from overcharging.

Extensive research has been conducted on compounds structurally related to this compound. For example, 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene has been identified as a stable redox shuttle with an oxidation potential of 4.25 V versus Li/Li+, making it suitable for protecting high-voltage cathode materials alfa-chemistry.com. Similarly, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) and its analogues have been widely studied for their effectiveness in LiFePO4-based cells researchgate.net. The performance of these shuttles is dictated by their redox potential, stability in the oxidized state, and solubility in the electrolyte.

The electrochemical properties of this compound have not been explicitly reported, but its potential can be inferred. The ethoxy and butoxy groups would influence its oxidation potential. It is hypothesized that this compound would have a redox potential suitable for certain lithium-ion battery chemistries, and its asymmetric nature could enhance its solubility in common organic carbonate electrolytes compared to more crystalline, symmetrical analogues.

Table 1: Electrochemical Properties of Selected Dialkoxybenzene Redox Shuttles

Compound NameOxidation Potential (vs. Li/Li+)Target Cathode MaterialKey Feature
1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene4.25 VLiCoO2, LiNi1/3Mn1/3Co1/3O2High potential for overcharge protection in high-voltage cells. alfa-chemistry.com
2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB)~3.9 VLiFePO4Well-studied shuttle, effective for LFP cathodes. researchgate.net
This compoundNot ReportedHypotheticalPotential for good solubility and tailored redox properties.

Research into Olfactory and Gustatory Properties of Aryl Ethers

Aryl ethers are a class of compounds known for a wide range of olfactory (smell) and gustatory (taste) properties. The specific scent and flavor profile of an aryl ether is highly dependent on its molecular structure, including the nature and position of the alkoxy groups and other substituents on the aromatic ring. For instance, 1-ethoxy-2-methoxybenzene, a compound structurally similar to this compound, is also known as ethyl guaiacol and is recognized for its characteristic aroma.

The sensory properties of this compound have not been documented in scientific literature. However, research in this field involves synthesizing and evaluating analogues of known aromatic compounds to understand structure-activity relationships. The combination of an ethoxy and a butoxy group on a benzene ring would be expected to confer a unique aroma profile, likely differing from both diethoxybenzene and dibutoxybenzene. Investigating such compounds contributes to the broader understanding of how chemosensory receptors in humans perceive and differentiate molecules, which is fundamental to the flavor and fragrance industries.

Role in Insect Semiochemical Research

Semiochemicals are signaling molecules that mediate interactions between organisms and are crucial in insect behavior, including mating, foraging, and oviposition. plantprotection.plplantprotection.pl These chemicals are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication) plantprotection.plresearchgate.net. Many plant-derived volatile organic compounds (VOCs), which include aryl ethers, act as semiochemicals that attract or repel insects. nih.gov

The potential for this compound in this field lies in its identity as a volatile aromatic ether. Research has demonstrated that substituted aromatic compounds, such as 1,2,4-trimethoxybenzene, can be components of semiochemical mixtures used to attract insects in agricultural settings researchgate.net. Insects perceive these chemical cues through olfactory receptors, and their behavioral responses can be exploited for pest management strategies like mass trapping, attract-and-kill, or push-pull systems. plantprotection.plplantprotection.pl

Given its structure, this compound could be investigated as a potential attractant, repellent, or synergist in combination with other known semiochemicals. Its specific effects on insect behavior would need to be determined through electrophysiological and behavioral assays with target insect species.

Q & A

Basic: What are the recommended synthetic routes for 1-Ethoxy-2-butoxybenzene, and how can researchers optimize reaction conditions?

Methodological Answer:
Synthesis typically involves etherification via Williamson synthesis, using sodium ethoxide and butyl halides under anhydrous conditions. Optimization requires controlling temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions like elimination. AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing steric hindrance and electronic effects of substituents . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using GC-MS or NMR.

Basic: How should this compound be stored to ensure stability, and what conditions accelerate degradation?

Methodological Answer:
Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 4°C to prevent oxidation. Avoid exposure to strong acids/bases (risk of ether cleavage) and UV light (risk of radical formation). Stability tests under varying pH (5–9) show no decomposition in aqueous buffers for 24 hours, but prolonged heating (>100°C) induces thermal degradation . Monitor degradation via HPLC with UV detection at 254 nm.

Advanced: What methodologies enable the application of this compound in medicinal chemistry, such as cycloaddition reactions?

Methodological Answer:
The compound’s ethoxy and butoxy groups act as electron-donating substituents, facilitating [4+2] cycloadditions with dienophiles like maleic anhydride. Design experiments using DFT calculations (B3LYP/6-31G*) to predict regioselectivity. For example, optimize reaction kinetics by varying catalysts (e.g., Lewis acids like AlCl₃) and solvents (e.g., dichloromethane) to achieve >90% yield. Characterize adducts via X-ray crystallography (as in ) to confirm stereochemistry.

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:
Discrepancies often arise from incomplete toxicological profiling (e.g., acute vs. chronic exposure). Conduct systematic in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) alongside in silico predictions (ECOSAR, TEST software). Cross-reference with structurally analogous compounds (e.g., methoxybenzenes) to infer toxicity mechanisms. Critical evaluation of SDS limitations (e.g., lack of ecotoxicological data in ) is essential for risk assessment.

Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR (¹H/¹³C): Identify substituent patterns (δ 1.2–1.5 ppm for butoxy CH₂, δ 3.4–4.0 ppm for ethoxy CH₃).
  • XRD: Resolve crystal packing and hydrogen-bonding networks (as demonstrated in ).
  • GC-MS: Detect impurities (<0.5% via splitless injection, DB-5 column).
  • IR Spectroscopy: Confirm ether linkages (C-O-C stretch at 1100–1250 cm⁻¹).

Advanced: How can computational modeling enhance the design of this compound-based materials?

Methodological Answer:
Molecular dynamics simulations (GROMACS) predict solubility parameters and polymer compatibility. DFT calculations (Gaussian 16) optimize electronic properties for applications in OLEDs or liquid crystals. For example, calculate HOMO-LUMO gaps to assess charge transport efficiency. Validate predictions with experimental data (e.g., UV-Vis absorption spectra) .

Advanced: What green chemistry approaches can reduce waste in this compound synthesis?

Methodological Answer:
Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., enzyme-mediated etherification). Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and energy use. Lifecycle assessment (LCA) tools quantify environmental impact, aligning with principles in .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 ).
  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How can researchers assess the ecological impact of this compound given limited data?

Methodological Answer:
Perform read-across studies using EPA’s CompTox Dashboard for structurally similar compounds (e.g., 1,2-bis-chloroethoxybenzene ). Conduct biodegradation tests (OECD 301F) and bioaccumulation assays (logKow predictions via EPI Suite). Publish negative results to address data gaps highlighted in .

Advanced: What strategies enable enantioselective functionalization of this compound?

Methodological Answer:
Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric alkylation or epoxidation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Recent advances in photoredox catalysis (e.g., Ru(bpy)₃²⁺) show promise for stereocontrol, as suggested in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.